5-(Phenylazo)salicylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163392. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

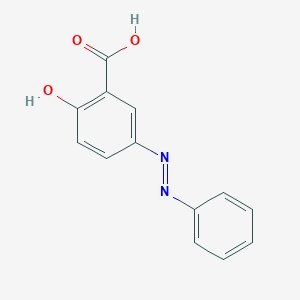

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-phenyldiazenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYSXXPQIFFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877100 | |

| Record name | Benzoic acid, 2-hydroxy-5-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-53-3, 10143-07-4 | |

| Record name | 5-(Phenylazo)salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(phenylazo)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-(phenylazo)salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3147-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(phenylazo)salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(phenylazo)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLAZOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JGZ1HX6EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Phenylazo)salicylic Acid: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Phenylazo)salicylic acid, a versatile organic compound with significant applications in pharmaceuticals and analytical chemistry. This document details its chemical structure, physicochemical properties, and established experimental protocols for its synthesis and analysis.

Core Chemical Identity and Properties

This compound, an azo compound, is characterized by a phenyl group linked to a salicylic acid moiety through a diazo bridge. This structure imparts its distinct chemical and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-hydroxy-5-(phenyldiazenyl)benzoic acid[1] |

| CAS Number | 3147-53-3[1][2][3][4] |

| Molecular Formula | C₁₃H₁₀N₂O₃[1][2][3][4] |

| Molecular Weight | 242.23 g/mol [1][2][4] |

| Synonyms | 2-Hydroxy-5-(phenylazo)benzoic acid, Phenylazosalicylic Acid, Mesalazine Impurity I[2][4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 220.5 °C | [2][3][6] |

| Boiling Point (Predicted) | 472.7 ± 40.0 °C | [2][5] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [2][5] |

| pKa (Predicted) | 2.71 ± 0.10 | [2][7] |

| Solubility | Slightly soluble in acetone, aqueous base, and methanol.[2][5] | |

| Appearance | Brown to dark brown solid.[2][5] | |

| Stability | Light sensitive.[2][5] |

Chemical Structure

The molecular structure of this compound is fundamental to its chemical behavior, including its reactivity and biological activity. The presence of the azo group, along with the carboxyl and hydroxyl groups on the salicylic acid backbone, allows for a range of chemical interactions.

References

- 1. This compound | C13H10N2O3 | CID 76603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (3147-53-3) for sale [vulcanchem.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 3147-53-3 [amp.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. guidechem.com [guidechem.com]

A Technical Guide to the Synthesis of 5-(Phenylazo)salicylic Acid via Diazo Coupling

This guide provides an in-depth overview of the synthesis of 5-(phenylazo)salicylic acid, a significant azo compound, through the well-established method of diazo coupling. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, reaction mechanisms, and quantitative data.

Introduction

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a cornerstone in the chemical industry, with wide-ranging applications as dyes, pigments, and pharmaceutical intermediates.[1][2] this compound, in particular, combines the structural features of an azo dye with salicylic acid, a molecule renowned for its anti-inflammatory properties.[3][4] This makes its synthesis and the study of its derivatives a topic of significant interest in medicinal chemistry. The synthesis is typically achieved through a two-step process: the diazotization of an aromatic amine, followed by a coupling reaction with a suitable aromatic substrate, in this case, salicylic acid.[1][5]

Reaction Mechanism

The synthesis of this compound proceeds via a two-stage mechanism: the formation of a diazonium salt from aniline, followed by an electrophilic aromatic substitution reaction with salicylic acid.

Stage 1: Diazotization of Aniline

Aniline, a primary aromatic amine, is converted into a benzenediazonium salt by treatment with nitrous acid (HNO₂).[6] Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.[7] The reaction mechanism involves the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic nitrogen of the aniline.[8][9] A series of proton transfers and the elimination of a water molecule lead to the formation of the benzenediazonium ion.[8][9]

Stage 2: Azo Coupling

The resulting benzenediazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as salicylic acid. The coupling reaction is an electrophilic aromatic substitution.[2] The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are activating, ortho-, para-directing groups. The azo coupling occurs at the para position relative to the hydroxyl group (position 5), which is sterically more accessible than the ortho position. The reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl group of salicylic acid, forming the more strongly activating phenoxide ion, which enhances the rate of the electrophilic substitution.[10]

Experimental Workflow and Protocols

The following section details the experimental procedure for the synthesis of this compound.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aniline | 93.13 | 18.6 g | 0.2 |

| Concentrated HCl | 36.46 | 45 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 14.0 g | 0.2 |

| Salicylic Acid | 138.12 | 28.0 g | 0.2 |

| Sodium Hydroxide (NaOH) | 40.00 | As required | - |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 6.0 g | - |

| Water | 18.02 | As required | - |

Part A: Preparation of Benzenediazonium Chloride Solution [11]

-

In a suitable beaker, dissolve 18.6 g (0.2 mole) of aniline in a mixture of 45 mL of concentrated hydrochloric acid and 45 mL of water.

-

Cool the resulting solution to 0°C in an ice-salt bath.

-

Separately, dissolve 14.0 g of sodium nitrite in 40 mL of water.

-

Slowly add the sodium nitrite solution to the cooled aniline solution with constant, vigorous stirring, ensuring the temperature does not exceed 2°C.

-

After the addition is complete, continue stirring for 10 minutes.

-

Verify the reaction conditions: the solution should be strongly acidic to Congo red paper, and a weak positive test for excess nitrous acid should be obtained with starch-iodide paper. If necessary, add a few more drops of the nitrite solution.[11]

-

Carefully add 4.0 g of sodium carbonate to neutralize most of the excess hydrochloric acid until the solution is only slightly acidic to Congo red paper.

Part B: Azo Coupling Reaction [11]

-

In a separate vessel, prepare a solution of 28.0 g (0.2 mole) of salicylic acid in a mixture of 33 mL of sodium hydroxide solution, 67 mL of water, and 2.0 g of sodium carbonate.

-

Cool this solution to below 5°C using an external cooling bath.

-

Slowly add the freshly prepared diazonium salt solution from Part A to the cold salicylic acid solution with continuous stirring.

-

Maintain the temperature of the reaction mixture below 5°C throughout the addition. A deep yellow color should form immediately.

-

As the reaction progresses, the product, this compound, will begin to precipitate, forming a thick, brownish paste.

-

After the complete addition of the diazo solution, continue to stir the mixture for 5 to 6 hours at 0-5°C, or until a negative test for the diazo compound is observed.

Part C: Isolation and Purification of the Product [11]

-

The product precipitates as its sodium salt. To isolate the free acid, neutralize the reaction mixture with hydrochloric acid.

-

Filter the resulting precipitate.

-

Wash the solid product with a dilute salt solution and then with water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or an ethanol-water mixture, to obtain the purified this compound.[3][4]

Visualized Workflows and Mechanisms

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism for the formation of the benzenediazonium ion from aniline.

Caption: Electrophilic aromatic substitution mechanism for the azo coupling step.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis.

Table 1: Reaction Conditions

| Parameter | Value | Reference |

| Diazotization Temperature | 0-2°C | [11] |

| Coupling Temperature | < 5°C | [11] |

| Coupling Reaction Time | 5-6 hours | [11] |

Table 2: Yields of Similar Azo-Salicylic Acid Compounds

While the specific yield for this compound is not provided in the cited literature, the following yields for structurally similar compounds synthesized via analogous methods are reported.

| Compound | Yield (%) | Reference |

| 2-Hydroxy-3-methyl-5-(4-nitro-phenylazo)-benzoic acid | 77 | [4] |

| 5-(4-Carboxy-phenylazo)-2-hydroxy-3-methyl-benzoic acid | 83 | [4] |

| 2-Hydroxy-3-methoxy-5-(3-nitro-phenylazo)-benzoic acid | 89 | [4] |

| 2-Hydroxy-4-methyl-5-(4-nitro-phenylazo)-benzoic acid | 91 | [4] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [12] |

| Molecular Weight | 242.23 g/mol | [12] |

| Appearance | Orange-red solid | [13] |

| IUPAC Name | 2-hydroxy-5-(phenyldiazenyl)benzoic acid | [12] |

Spectroscopic Data:

-

FT-IR (Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the O-H stretch of the phenol (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1680 cm⁻¹), the N=N stretch (~1400-1450 cm⁻¹), and C=C stretches of the aromatic rings (~1500-1600 cm⁻¹).[4][14]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the phenyl and salicylic acid rings, as well as signals for the hydroxyl and carboxylic acid protons.[4][15]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide evidence for all 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons attached to the hydroxyl and azo groups.[14]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 242.23.

Conclusion

The synthesis of this compound via diazo coupling is a robust and well-documented procedure in organic chemistry. This technical guide has provided a comprehensive overview of the process, from the underlying reaction mechanisms to a detailed, practical experimental protocol. The inclusion of quantitative data and descriptions of characterization techniques aims to equip researchers and professionals with the necessary information to successfully synthesize and analyze this and similar azo compounds for applications in drug development and materials science.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. This compound (3147-53-3) for sale [vulcanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. bch.ro [bch.ro]

- 11. prepchem.com [prepchem.com]

- 12. This compound | C13H10N2O3 | CID 76603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. guidechem.com [guidechem.com]

- 14. benchchem.com [benchchem.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Characterization of 5-(Phenylazo)salicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Phenylazo)salicylic acid is an azo compound that has garnered interest in various scientific fields, including pharmaceuticals and analytical chemistry. Its structure, featuring a phenylazo group attached to a salicylic acid moiety, gives rise to unique physicochemical properties and potential biological activities. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a yellow to brown crystalline powder. It has a molecular formula of C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol .

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and data from related compounds.

| Spectroscopic Technique | Characteristic Feature | Expected Value/Range | Reference |

| UV-Visible Spectroscopy | λmax (in a suitable solvent) | ~350 - 450 nm (π → π* transition of the azo group) | |

| FT-IR Spectroscopy (cm⁻¹) | O-H stretch (carboxylic acid) | 3000 - 2500 (broad) | |

| O-H stretch (phenol) | 3400 - 3200 | ||

| C=O stretch (carboxylic acid) | ~1700 - 1680 | ||

| N=N stretch (azo) | ~1450 - 1400 | ||

| C=C stretch (aromatic) | ~1600 and ~1475 | ||

| ¹H NMR Spectroscopy (ppm) | -COOH | > 10 | |

| Ar-H (salicylic acid moiety) | 7.0 - 8.5 | ||

| Ar-H (phenyl moiety) | 7.0 - 8.0 | ||

| ¹³C NMR Spectroscopy (ppm) | -COOH | ~170 - 180 | |

| Ar-C (azo-substituted) | ~140 - 150 | ||

| Ar-C (hydroxyl-substituted) | ~150 - 160 | ||

| Ar-C | ~110 - 140 | ||

| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ | 242 | |

| Fragmentation | Loss of H₂O (m/z 224), COOH (m/z 197), N₂ (m/z 214), and cleavage of the azo bond. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Salicylic Acid

-

Sodium Hydroxide

-

Sodium Carbonate

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for 10-15 minutes to form the benzenediazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide and sodium carbonate.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared benzenediazonium chloride solution to the salicylic acid solution with constant stirring, while maintaining the temperature below 5 °C.

-

A colored precipitate of this compound will form.

-

Continue stirring for 30-60 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the crude product using vacuum filtration and wash with cold water to remove any unreacted salts.

-

Recrystallize the solid product from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

-

Spectroscopic Analysis

1. UV-Visible Spectroscopy:

-

Instrumentation: A standard UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Instrumentation: An FT-IR spectrometer.

-

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies for the functional groups present in the molecule.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Procedure:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

-

4. Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer (e.g., with Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. The presented data and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to these methodologies will ensure the accurate identification and quality assessment of this compound for its intended applications.

A Technical Guide to the Solubility of 5-(Phenylazo)salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(phenylazo)salicylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to this compound

Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and for assessing its behavior as an impurity in pharmaceutical products.

Theoretical Factors Influencing Solubility

The solubility of this compound is governed by several key factors, analogous to other ionizable aromatic compounds like salicylic acid and benzoic acid.

-

Solvent Polarity : The molecule possesses both polar functional groups (-COOH, -OH) and a significant nonpolar region (the phenylazo group). Therefore, its solubility is expected to be limited in highly polar solvents like water and nonpolar solvents like hexane. Solvents of intermediate polarity, such as ethanol and acetone, which can engage in both hydrogen bonding and accommodate the nonpolar regions, are likely to be more effective.

-

pH and Ionization : As a derivative of salicylic acid, the compound is acidic due to its carboxylic acid group (predicted pKa ≈ 2.71)[2][3]. In aqueous solutions, its solubility is highly pH-dependent. At pH values below its pKa, it will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship can be quantified using the van't Hoff equation.

The interplay of these factors, particularly pH, is a critical consideration for any experimental design.

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various solvents is not available in peer-reviewed journals or chemical databases. The table below is provided as a template for researchers to populate once experimental data has been generated using the protocols outlined in this guide.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 25 | 2.0 | Data not available | Data not available | Specify |

| Water | 25 | 7.4 | Data not available | Data not available | Specify |

| Methanol | 25 | N/A | Data not available | Data not available | Specify |

| Ethanol | 25 | N/A | Data not available | Data not available | Specify |

| Acetone | 25 | N/A | Data not available | Data not available | Specify |

| Acetonitrile | 25 | N/A | Data not available | Data not available | Specify |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data not available | Data not available | Specify |

Experimental Protocols for Solubility Determination

This section provides a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

General Shake-Flask Method

The objective of this protocol is to create a saturated solution of the compound at a specific temperature, from which the concentration can be measured to determine solubility.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, buffered aqueous solutions)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation : Add an excess amount of solid this compound to a series of vials, ensuring there is enough solid to maintain saturation even at the highest expected solubility.

-

Solvent Addition : Accurately dispense a known volume of the desired solvent into each vial. For aqueous solutions, use buffers to maintain a constant pH.

-

Equilibration : Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

-

Dilution : Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated analytical method as described below.

Analytical Quantification Methods

HPLC is the preferred method for its specificity and sensitivity. A validated method is crucial for accurate quantification.

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1].

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile or methanol and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure the protonation of the analyte for good peak shape.

-

Detection : UV detector set at a wavelength of maximum absorbance for this compound.

-

Calibration : Prepare a series of standard solutions of this compound of known concentrations in the diluent. Generate a calibration curve by plotting the peak area against concentration.

-

Calculation : Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

This method is simpler but may be less specific if other components in the solution absorb at the same wavelength.

-

Wavelength Selection : Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration : Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and create a calibration curve according to the Beer-Lambert Law.

-

Sample Measurement : Measure the absorbance of the diluted, filtered supernatant.

-

Calculation : Use the equation from the calibration curve to determine the concentration of the diluted sample and then calculate the solubility in the original saturated solution.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between pH and the solubility of an acidic compound like this compound.

Caption: Experimental workflow for solubility determination.

Caption: Effect of pH on the solubility of an acidic compound.

References

Potential Applications of 5-(Phenylazo)salicylic Acid in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Phenylazo)salicylic acid, a molecule belonging to the azo compounds, is emerging as a significant scaffold in medicinal chemistry. Characterized by a phenylazo group attached to the salicylic acid backbone, this compound and its derivatives have demonstrated a spectrum of promising pharmacological activities.[1] The presence of the azo linkage and the inherent properties of the salicylic acid moiety contribute to its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's medicinal chemistry applications, focusing on its anti-inflammatory, analgesic, and antimicrobial properties. Detailed experimental protocols and insights into its potential mechanisms of action are provided to facilitate further research and drug development endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction. This well-established method involves the diazotization of an aromatic amine, such as aniline, followed by its coupling with salicylic acid under controlled temperature and pH conditions.[2]

General Synthetic Pathway

The synthesis can be represented by the following general scheme:

Caption: General synthesis of this compound.

Medicinal Chemistry Applications

Anti-inflammatory Activity

Derivatives of this compound have shown significant anti-inflammatory potential.[1][2] This activity has been primarily evaluated through in vitro and in vivo models, demonstrating the ability of these compounds to mitigate inflammatory responses.

The anti-inflammatory activity of various azo derivatives of salicylic acid has been assessed using the Human Red Blood Cell (HRBC) membrane stabilization method. This assay evaluates the ability of a compound to protect the erythrocyte membrane from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes, a key aspect of the anti-inflammatory response.

| Compound ID | Substituent on Phenylazo Group | % Protection of HRBC Membrane |

| A | 3-NO2 | 69.53 |

| B | 4-NO2 | 71.87 |

| C | 3-CH3 | 58.21 |

| D | 4-CH3 | 62.45 |

| Sodium Diclofenac | (Reference Drug) | 74.48 |

Data adapted from a study on azo compounds of salicylic acid derivatives.

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

-

Animal Model: Wistar albino rats (150-200g) are typically used.

-

Groups: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (various doses of the this compound derivative).

-

Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity

Salicylic acid and its derivatives are well-known for their analgesic properties.[3] While specific quantitative data for this compound is limited, studies on structurally related acyl-salicylic acid derivatives provide strong evidence for the analgesic potential of this class of compounds.

The analgesic efficacy of various acyl-salicylic acid derivatives has been determined using the acetic acid-induced writhing test in mice. This model assesses peripheral analgesic activity.

| Compound ID | Acyl Group | ED50 (mmol/kg) |

| BS1 | Benzoyl | 0.3867 |

| BS3 | 4-tert-Butylbenzoyl | 0.2628 |

| BS4 | 4-Methoxybenzoyl | 0.3017 |

| Aspirin | Acetyl | 0.39 |

Data adapted from a study on acyl-salicylic acid derivatives. ED50 represents the dose required to produce an analgesic effect in 50% of the population.[3]

-

Animal Model: Swiss albino mice (20-25g) are used.

-

Groups: Animals are divided into control, standard (e.g., Aspirin), and test groups.

-

Administration: The test compound or vehicle is administered orally.

-

Induction of Writhing: After a set period (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[4][5]

-

Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[6]

-

Calculation: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Antimicrobial Activity

Azo compounds derived from salicylic acid have also been investigated for their antimicrobial properties against a range of pathogenic bacteria.[7]

The antimicrobial potential of azosalicylic acid analogs is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 4a | Staphylococcus aureus | 62.5 |

| 4a | Escherichia coli | 125 |

| 4e | Staphylococcus aureus | 31.25 |

| 4e | Escherichia coli | 62.5 |

| 4h | Staphylococcus aureus | 31.25 |

| 4h | Bacillus subtilis | 62.5 |

Data adapted from a study on azosalicylic acid analogs.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of salicylic acid and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While the precise mechanisms for this compound are still under investigation, evidence from related compounds suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Salicylic acid derivatives have been shown to inhibit NF-κB activation.[8]

Caption: Putative inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The MAPK signaling cascades are another critical set of pathways that regulate cellular responses to a variety of external stimuli, including inflammation. Key MAPKs involved in inflammation include p38 and JNK. Activation of these kinases leads to the downstream activation of transcription factors that promote the expression of inflammatory mediators. Some studies suggest that salicylic acid derivatives can modulate MAPK signaling.[9][10]

Caption: Putative modulation of the MAPK pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary screening of the anti-inflammatory and analgesic potential of a this compound derivative.

Caption: Experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with multifaceted pharmacological potential. Their demonstrated anti-inflammatory, analgesic, and antimicrobial activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action to enable rational drug design and optimization of this scaffold. Comprehensive structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency and improved safety profiles. Furthermore, exploring novel drug delivery systems could enhance the therapeutic efficacy and targeted delivery of these compounds, particularly for localized inflammatory conditions. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel therapeutics based on the this compound core.

References

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 2. Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 8. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Anti-inflammatory Properties of 5-(Phenylazo)salicylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid and its derivatives have long been a cornerstone of anti-inflammatory therapy. Among these, 5-(Phenylazo)salicylic acid derivatives are a class of compounds that have garnered interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of these derivatives, with a focus on their synthesis, in vitro and in vivo activities, and proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a diazo coupling reaction. This involves the diazotization of an aromatic amine, followed by its reaction with a salicylic acid derivative.

A general synthetic protocol is as follows:

-

Diazotization of Aromatic Amines: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid and water) and cooled to 0-5°C in an ice-salt bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.[1]

-

Coupling Reaction: The freshly prepared diazonium salt solution is added portion-wise to a cooled alkaline solution of a salicylic acid derivative (e.g., 3-methylsalicylic acid, 3-methoxysalicylic acid, or 4-methylsalicylic acid) with constant stirring. The reaction mixture is typically kept at 0-5°C for several hours.[1]

-

Precipitation and Purification: The reaction mixture is then acidified (e.g., with concentrated HCl) to a pH of approximately 3 to precipitate the this compound derivative. The resulting solid is filtered, washed with water, dried, and can be further purified by recrystallization from a suitable solvent like glacial acetic acid.[1]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of this compound derivatives has been evaluated using various in vitro and in vivo assays. The following tables summarize the available quantitative data.

In Vitro Anti-inflammatory Activity

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives by Human Red Blood Cell (HRBC) Membrane Stabilization Method [1]

| Compound ID | Derivative Name | Concentration (µg/mL) | % Protection |

| A | 2-Hydroxy-3-methyl-5-(4-nitro-phenylazo)-benzoic acid | 100 | 79.23 |

| B | 2-Hydroxy-3-methyl-5-(3-nitro-phenylazo)-benzoic acid | 100 | 70.14 |

| C | 5-(4-Carboxy-phenylazo)-2-hydroxy-3-methyl-benzoic acid | 100 | 75.81 |

| D | 2-Hydroxy-3-methoxy-5-(4-nitro-phenylazo)-benzoic acid | 100 | 73.55 |

| E | 2-Hydroxy-3-methoxy-5-(3-nitro-phenylazo)-benzoic acid | 100 | 68.42 |

| F | 5-(4-Carboxy-phenylazo)-2-hydroxy-3-methoxy-benzoic acid | 100 | 71.29 |

| G | 2-Hydroxy-4-methyl-5-(4-nitro-phenylazo)-benzoic acid | 100 | 65.71 |

| H | 2-Hydroxy-4-methyl-5-(3-nitro-phenylazo)-benzoic acid | 100 | 61.88 |

| I | 5-(4-Carboxy-phenylazo)-2-hydroxy-4-methyl-benzoic acid | 100 | 64.33 |

| Diclofenac Sodium (Standard) | - | 100 | 85.34 |

Note: The data presented is based on the HRBC membrane stabilization method, which assesses the ability of a compound to prevent hemolysis of red blood cells, an indicator of its membrane-stabilizing and anti-inflammatory potential.

In Vivo Anti-inflammatory Activity

Data from in vivo studies, such as the carrageenan-induced paw edema model, provides insights into the systemic anti-inflammatory effects of these compounds. While specific data for this compound derivatives is limited in the reviewed literature, related salicylic acid derivatives have shown significant inhibition of paw edema.[2] For instance, certain acyl and salicylic acid hydrazide derivatives have demonstrated dose-dependent reductions in paw volume in this model.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of the anti-inflammatory properties of this compound derivatives.

Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of this compound derivatives.[1]

Materials:

-

Aromatic amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Salicylic acid derivative (e.g., 3-methylsalicylic acid)

-

Sodium Hydroxide (NaOH)

-

Glacial Acetic Acid

-

Distilled water

-

Ice

Procedure:

-

Preparation of Diazonium Salt:

-

Dissolve the aromatic amine (5 mmol) in a mixture of water (1.5 mL) and concentrated HCl (1.5 mL).

-

Cool the solution to 0°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.5 mmol) in water (1.5 mL) with continuous stirring, maintaining the temperature at 0°C.

-

-

Coupling Reaction:

-

Prepare a solution of the salicylic acid derivative (5.4 mmol) in 10 mL of 2.5 M aqueous sodium hydroxide.

-

Add the prepared diazonium salt solution portion-wise to the salicylic acid derivative solution with stirring, while maintaining the temperature between 0-5°C.

-

Continue stirring for 3-5 hours at this temperature.

-

-

Precipitation and Purification:

-

Acidify the mixture to a pH of approximately 3 with concentrated HCl (approx. 1.5 mL).

-

Filter the resulting precipitate and wash it thoroughly with water.

-

Dry the product and recrystallize it from glacial acetic acid.

-

In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method

This assay assesses the ability of a compound to stabilize the red blood cell membrane against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes, a key aspect of the anti-inflammatory response.[1]

Materials:

-

Fresh whole human blood

-

Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, 0.42% sodium chloride in water)

-

Isosaline (0.9% NaCl)

-

Hyposaline (0.7% NaCl)

-

Phosphate buffer (pH 7.4)

-

Test compounds and standard drug (e.g., Diclofenac sodium)

-

Ethanol

Procedure:

-

Preparation of HRBC Suspension:

-

Mix fresh human blood with an equal volume of Alsever's solution.

-

Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.

-

Wash the packed red blood cells three times with isosaline.

-

Prepare a 10% v/v suspension of the packed cells in isosaline.

-

-

Assay:

-

Dissolve the test compounds (75 mg) in 1 mL of ethanol.

-

Prepare reaction mixtures containing:

-

1 mL Phosphate buffer (pH 7.4)

-

2 mL Hyposaline

-

0.5 mL HRBC suspension

-

A specific concentration of the test compound or standard drug solution.

-

-

Incubate all mixtures at 36.5°C for 30 minutes.

-

Centrifuge the mixtures at 3000 rpm for 10 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.

-

Calculate the percentage of hemolysis and protection using the following formulas:

-

% Hemolysis = (Absorbance of Test Sample / Absorbance of Control) x 100

-

% Protection = 100 - % Hemolysis

-

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[3]

Materials:

-

Wistar rats or other suitable rodent models

-

Carrageenan (1% solution in saline)

-

Test compounds and standard drug (e.g., Indomethacin)

-

Vehicle (e.g., saline, Tween 80 solution)

-

Plethysmometer

Procedure:

-

Animal Preparation:

-

Acclimatize the animals to the laboratory conditions for a week.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Dosing:

-

Administer the test compounds and the standard drug orally or intraperitoneally at predetermined doses.

-

Administer the vehicle to the control group.

-

-

Induction of Edema:

-

After a specific time post-dosing (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer at regular intervals after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).

-

-

Calculation:

-

Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of salicylic acid derivatives are multifaceted and involve the modulation of several key signaling pathways. While the specific mechanisms for this compound derivatives are still under investigation, the known actions of the parent salicylic acid and related compounds provide a strong basis for their potential modes of action.

Inhibition of the Arachidonic Acid Cascade (COX and LOX Pathways)

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.[4]

Another important pathway in the arachidonic acid cascade is the lipoxygenase (LOX) pathway, which leads to the production of leukotrienes, another class of potent inflammatory mediators. Dual inhibition of both COX and LOX pathways is a promising strategy for developing broad-spectrum anti-inflammatory agents.

Figure 1: Simplified overview of the Arachidonic Acid Cascade.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Salicylates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.[6]

Figure 2: Overview of the NF-κB signaling pathway.

Experimental Workflow

The evaluation of a novel this compound derivative for its anti-inflammatory potential typically follows a structured workflow, from initial synthesis to in vivo validation.

Figure 3: A typical experimental workflow for evaluating anti-inflammatory compounds.

Conclusion

This compound derivatives represent a promising class of compounds with demonstrated in vitro anti-inflammatory activity. Their synthesis is straightforward, and initial screenings suggest their potential as membrane-stabilizing agents. While comprehensive data on their specific inhibitory effects on COX and LOX enzymes and their detailed mechanisms of action on signaling pathways like NF-κB are still emerging, the foundational knowledge of salicylic acid chemistry provides a strong rationale for their continued investigation. Further studies focusing on quantitative structure-activity relationships (QSAR), detailed mechanistic elucidation, and in vivo efficacy are warranted to fully realize the therapeutic potential of this class of compounds in the management of inflammatory disorders.

References

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 2. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Phenylazo)salicylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of 5-(Phenylazo)salicylic acid. The synthesis involves a two-step process: the diazotization of aniline followed by an azo coupling reaction with salicylic acid. This protocol includes detailed procedural steps, a list of necessary reagents and equipment, and expected physical and chemical properties of the final product. Additionally, a workflow diagram and tables summarizing key quantitative data are provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is an azo compound that serves as a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] The presence of the azo linkage (-N=N-) connecting a phenyl group to a salicylic acid moiety imparts characteristic color and potential biological activity to the molecule.[1] The synthesis is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and the activated ring of salicylic acid serves as the nucleophile. Understanding the protocol for its synthesis is fundamental for chemists working on the development of new organic materials and therapeutic agents.

Data Presentation

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3147-53-3 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 242.23 g/mol | [1][3] |

| Appearance | Brown to dark brown solid | [1] |

| Melting Point | 220.5 °C | [1] |

| Boiling Point | 472.7±40.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in acetone, aqueous base, and methanol | [1] |

| Stability | Light sensitive | [1] |

Reagents for Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.2 mol scale) | Moles |

| Aniline | 93.13 | 18.6 g | 0.2 |

| Concentrated Hydrochloric Acid | 36.46 | 45 mL | - |

| Sodium Nitrite | 69.00 | 14 g | 0.203 |

| Salicylic Acid | 138.12 | 28 g | 0.2 |

| Sodium Hydroxide | 40.00 | As needed for solution | - |

| Sodium Carbonate | 105.99 | 2 g | 0.019 |

| Water | 18.02 | As needed for solutions | - |

Experimental Protocol

The synthesis of this compound is performed in two main stages: the diazotization of aniline and the coupling of the resulting diazonium salt with salicylic acid.[4]

Part 1: Diazotization of Aniline

-

In a suitable beaker, dissolve 18.6 g (0.2 mole) of aniline in a mixture of 45 mL of concentrated hydrochloric acid and 45 mL of water.[4]

-

Cool the solution to 0°C in an ice-salt bath with constant stirring.[4]

-

Separately, prepare a solution of 14 g of sodium nitrite in 40 mL of water.[4]

-

Slowly add the sodium nitrite solution to the cooled aniline solution, ensuring the temperature does not exceed 2°C.[4]

-

Continue stirring for 10 minutes after the addition is complete.[4]

-

Verify the presence of a slight excess of nitrous acid using starch-iodide paper. The solution should also be strongly acidic to Congo red paper.[4]

Part 2: Azo Coupling with Salicylic Acid

-

In a separate vessel, prepare a cold solution of 28 g (0.2 mole) of salicylic acid in a mixture of 33 mL of sodium hydroxide solution, 67 mL of water, and 2 g of sodium carbonate.[4]

-

Slowly add the freshly prepared diazonium salt solution from Part 1 to the cold salicylic acid solution with vigorous stirring, while maintaining the temperature below 5°C using external cooling.[4] A deep yellow color should form immediately.[4]

-

As the reaction progresses, a brownish paste of this compound will begin to precipitate.[4]

-

After the complete addition of the diazonium salt solution, continue to stir the reaction mixture for 5 to 6 hours at 0-5°C, until a test for the diazo compound is negative.[4]

-

The product precipitates as the sodium salt of this compound.[4]

Part 3: Isolation and Purification

-

Filter the precipitated sodium 5-(phenylazo)salicylate and wash it with a dilute salt solution.[4]

-

To obtain the free acid, suspend the sodium salt in water and neutralize it with hydrochloric acid.[4]

-

Filter the resulting precipitate of this compound.

-

Wash the product with cold water to remove any remaining acid and salts.

-

Dry the purified this compound. The product should be stored in a cool, dark place as it is light-sensitive.[1]

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

References

Application of 5-(Phenylazo)salicylic Acid in Dye and Pigment Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Phenylazo)salicylic acid is a versatile aromatic compound belonging to the class of azo dyes. Its molecular structure, featuring a phenylazo group attached to a salicylic acid moiety, makes it a valuable precursor in the synthesis of a variety of dyes and pigments. The presence of the carboxyl and hydroxyl groups on the salicylic acid ring provides sites for further chemical modification, allowing for the fine-tuning of color, solubility, and other performance properties of the resulting colorants. Beyond its role in coloration, derivatives of this compound have garnered significant interest in the pharmaceutical field due to their anti-inflammatory and analgesic properties, making this compound a scaffold of interest for drug development.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of dyes and pigments derived from this compound, as well as an overview of its potential applications in drug discovery.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3147-53-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 242.23 g/mol | [1][2] |

| Melting Point | >300 °C | [4] |

| pKa | 2.71 ± 0.10 (Predicted) | [1] |

| Appearance | Solid | [4] |

Spectroscopic Properties of a Representative this compound Derivative

The following table summarizes the UV-Visible absorption data for a representative azo dye derived from a salicylic acid derivative, demonstrating the influence of the solvent on its spectroscopic properties.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Methanol | ~435 | 84,541 | [4][5] |

| Ethanol | - | - | [5] |

| Ethyl Acetate | - | - | [5] |

Note: Specific λmax and molar absorptivity for this compound can vary depending on the solvent and any substitutions on the aromatic rings. The provided data is for a closely related structure to illustrate typical values.

Fastness Properties of Azo Dyes

| Fastness Property | Typical Rating for Azo Dyes | Scale |

| Lightfastness | 4-5 | Blue Wool Scale (1-8) |

| Wash Fastness | 3-4 | Grey Scale (1-5) |

Note: These are general values, and the actual fastness properties can be influenced by the specific chemical structure of the dye, the substrate it is applied to, the presence of mordants, and the dyeing process.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the diazotization of aniline followed by an azo coupling reaction with salicylic acid.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Salicylic Acid

-

Sodium Hydroxide (NaOH)

-

Sodium Carbonate (Na₂CO₃)

-

Ice

-

Distilled Water

Procedure:

-

Diazotization of Aniline:

-

In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C with constant stirring.

-

Continue stirring for 10-15 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide and sodium carbonate.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring.

-

Maintain the temperature below 5 °C throughout the addition. A colored precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Filter the precipitated product using a Buchner funnel.

-

Wash the solid with cold distilled water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

-

Characterization of this compound and its Derivatives

UV-Visible Spectroscopy:

-

Dissolve a small, accurately weighed amount of the synthesized compound in a suitable solvent (e.g., ethanol, methanol).

-

Record the UV-Visible absorption spectrum over a range of 200-800 nm using a spectrophotometer.

-

Determine the wavelength of maximum absorption (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Mix a small amount of the dry sample with potassium bromide (KBr) and press into a pellet.

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups such as O-H (hydroxyl and carboxylic acid), C=O (carboxyl), N=N (azo), and C=C (aromatic).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Record the ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Application in Drug Development

Derivatives of salicylic acid are well-known for their anti-inflammatory properties. This compound and its analogs are being investigated as potential therapeutic agents, particularly for inflammatory conditions.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of salicylic acid derivatives are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[8]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[6] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[9] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[10]

Salicylates, including derivatives of this compound, have been shown to inhibit the activation of NF-κB.[6][7] This inhibition can occur through the prevention of IκB degradation, thereby keeping NF-κB in its inactive cytoplasmic state.[6]

Caption: Inhibition of the NF-κB signaling pathway by salicylic acid derivatives.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C13H10N2O3 | CID 76603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3147-53-3 [chemicalbook.com]

- 4. Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of Phenylazosalicylic Acid using a Validated UHPLC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of phenylazosalicylic acid. Phenylazosalicylic acid is an azo compound that may be present as an impurity in pharmaceutical products containing mesalazine (5-aminosalicylic acid).[1] The accurate quantification of such impurities is crucial for ensuring drug safety and quality control.[1] This method utilizes a stable isotope-labeled internal standard for precise and accurate quantification, making it suitable for quality control in pharmaceutical manufacturing and for pharmacokinetic studies.[1][2]

Introduction

Phenylazosalicylic acid's accurate measurement is a critical aspect of quality control for drugs like mesalazine, where it can be an impurity.[1] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers high selectivity and sensitivity for the analysis of compounds in complex matrices.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of phenylazosalicylic acid (d5-phenylazosalicylic acid), is the gold standard for quantitative analysis as it corrects for matrix effects and variability during sample preparation and analysis.[1][2] This application note provides a detailed protocol for the quantification of phenylazosalicylic acid in plasma samples.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of phenylazosalicylic acid from plasma samples.[1]

-

Spiking: To 100 µL of the plasma sample, add 10 µL of the d5-phenylazosalicylic acid internal standard (IS) working solution.[1]

-

Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate proteins.[1]

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[1]

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.[1]

UHPLC-MS/MS Method

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.[1]

Table 1: UHPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1] |

| Mobile Phase | A gradient of 0.1% formic acid in water and acetonitrile[3] |

| Flow Rate | 0.35 mL/min[4] |

| Injection Volume | 2 µL[4] |

| Column Temperature | 30°C[4] |

| Expected Retention Time | ~2.5 min[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Phenylazosalicylic Acid | d5-Phenylazosalicylic Acid (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] | Electrospray Ionization (ESI), Negative[1] |

| Precursor Ion (m/z) | 241.1 | 246.1 |

| Product Ion (m/z) | 121.0 | 126.0 |

Note: The specific m/z transitions should be optimized by infusing the individual compounds into the mass spectrometer.[1]

Data Presentation

The following tables summarize illustrative quantitative data for related azo compounds and salicylic acid, which would be determined during a formal validation of the analytical method for phenylazosalicylic acid.

Table 3: Illustrative Method Validation Data for Related Compounds

| Parameter | Analyte | Value |

| Linearity Range | Salicylic Acid | 5-30 µg/mL[5] |

| Correlation Coefficient (r²) | Salicylic Acid | >0.999[5] |

| Limit of Detection (LOD) | Salicylic Acid Impurity | 0.41 µg/mL[6] |

| Limit of Quantification (LOQ) | Salicylic Acid Impurity | 1.25 µg/mL[6] |

| Accuracy (% Recovery) | Salicylic Acid | 98.3% to 101%[4] |

| Precision (%RSD) | Salicylic Acid | < 2% |

Visualizations

References

Application Notes and Protocols: 5-(Phenylazo)salicylic Acid as an Impurity in Mesalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of mesalazine, various impurities can arise.[1] One such process-related impurity is 5-(phenylazo)salicylic acid, designated as Impurity I in the European Pharmacopoeia.[3] This document provides detailed application notes on the significance of this impurity, its toxicological profile, and protocols for its detection and quantification.

Chemical and Physical Properties

This compound is an azo compound with the following key characteristics:

| Property | Value | Source(s) |

| Chemical Name | 2-hydroxy-5-(phenyldiazenyl)benzoic acid | [3][4] |

| Synonyms | Phenylazosalicylic Acid, Mesalazine Impurity I | [3][5] |

| CAS Number | 3147-53-3 | [4][6] |

| Molecular Formula | C13H10N2O3 | [4] |

| Molecular Weight | 242.23 g/mol | [4] |

| Appearance | Brown Solid | [5] |

| Melting Point | 220.5 °C | [6] |

| Solubility | Slightly soluble in acetone, aqueous base, and methanol. | [7] |

| Storage | 2-8°C, protected from light. | [5][7] |

Formation and Significance

This compound is primarily formed as an intermediate or byproduct during the synthesis of mesalazine when the "phenylazo salicylic acid reduction method" is employed.[8][9] This common industrial synthesis route involves the coupling of a diazonium salt with salicylic acid to form the azo compound, which is then reduced to yield 5-aminosalicylic acid.[9] Incomplete reduction or side reactions can lead to the presence of residual this compound in the final drug substance.

The presence of this impurity is an indicator of the manufacturing process control. As a specified impurity in the European Pharmacopoeia, its levels are strictly monitored to ensure the quality, safety, and consistency of mesalazine products.[3]